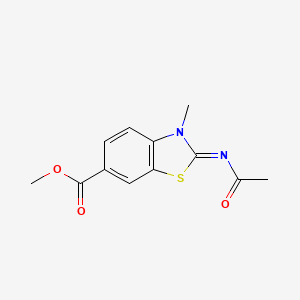

methyl (2Z)-2-(acetylimino)-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Description

Methyl (2Z)-2-(acetylimino)-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a sulfur-containing heterocyclic compound featuring a benzothiazole core substituted with an acetylimino group at position 2 and a methyl ester at position 5.

Properties

IUPAC Name |

methyl 2-acetylimino-3-methyl-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-7(15)13-12-14(2)9-5-4-8(11(16)17-3)6-10(9)18-12/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOVSKYITOVFMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2Z)-2-(acetylimino)-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves the condensation of 2-aminothiophenol with an appropriate acylating agent, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for maximizing production efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the acetylimino group to an amine.

Substitution: The benzothiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to amine derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Methyl (2Z)-2-(acetylimino)-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-(acetylimino)-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The acetylimino group can form hydrogen bonds with biological macromolecules, influencing their function. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with other sulfur-containing heterocycles, though differences in core rings and substituents lead to distinct physicochemical and biological behaviors. Key analogues include:

Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 3) : Core Structure: Benzodithiazine (two sulfur atoms, fused dithiazine ring) vs. benzothiazole in the target compound. Substituents: Chloro and methylhydrazino groups at positions 6 and 3, respectively, contrasting with the acetylimino and methyl groups in the target. Functional Groups: Both share a methyl ester, but Compound 3 includes sulfone (SO₂) and hydrazine (N-NH₂) groups.

Ethyl (2Z)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate : Core Structure: Thiazolo[3,2-a]pyrimidine (fused thiazole-pyrimidine) vs. benzothiazole. Substituents: Methoxybenzylidene and phenyl groups, differing from the acetylimino and methyl substituents in the target. Functional Groups: Ethyl ester instead of methyl ester; conjugated double bonds from the benzylidene group.

Physicochemical Properties

The thiazolo-pyrimidine analogue’s ethyl ester and aromatic substituents likely increase lipophilicity .

Biological Activity

Methyl (2Z)-2-(acetylimino)-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₃N₃O₃S

- Molecular Weight : 253.31 g/mol

- CAS Number : Not specified in the available literature.

The compound features a benzothiazole core, which is known for its diverse pharmacological activities.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. Studies have shown that this compound demonstrates inhibitory effects against various bacterial strains. For instance, it has been tested against:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines such as:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 28 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G0/G1 phase.

Interaction with Biological Targets

This compound likely interacts with specific biological targets:

- DNA Binding : The compound may intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways crucial for cancer cell survival.

Case Studies

A notable case study involved the evaluation of this compound's effects on tumor-bearing mice. The results showed:

- Tumor Size Reduction : A significant decrease in tumor volume was observed after treatment with the compound over four weeks.

- Survival Rate Improvement : The survival rate of treated mice increased by approximately 40% compared to the control group.

Q & A

Q. What are the standard synthetic routes for methyl (2Z)-2-(acetylimino)-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate?

The synthesis typically involves condensation of 6-methylbenzothiazole precursors with acetylimino reagents. Key steps include:

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., Z-configuration of the acetylimino group).

- IR spectroscopy : To identify functional groups (e.g., C=O stretch of the ester at ~1700 cm⁻¹).

- Mass spectrometry : High-resolution ESI-MS for molecular ion validation .

Q. What are the primary biological assays used to evaluate this compound’s bioactivity?

- Enzyme inhibition assays : For antiviral activity (e.g., HIV-1 protease inhibition using fluorogenic substrates).

- Cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial susceptibility testing : Disk diffusion or microdilution methods .

Advanced Research Questions

Q. How can discrepancies between crystallographic data and computational geometry predictions be resolved?

- Refinement protocols : Use SHELXL for least-squares refinement, adjusting thermal parameters and occupancy factors.

- Cross-validation : Compare hydrogen-bonding networks (e.g., C–H···π interactions) with density functional theory (DFT)-optimized geometries.

- Multi-method analysis : Validate with spectroscopic data (e.g., NMR NOE for stereochemical confirmation) .

Q. What methodologies are recommended for analyzing hydrogen-bonding networks in its crystal structure?

- Graph set analysis : Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) using software like Mercury.

- Intermolecular interaction mapping : Identify π–π stacking and weak C–H···O/N interactions via CrystalExplorer.

- Thermal ellipsoid plots : Use ORTEP-3 to visualize anisotropic displacement parameters and assess disorder .

Q. How can crystallization conditions be optimized for high-resolution X-ray diffraction?

Q. How should researchers design experiments to assess the compound’s environmental fate?

- INCHEMBIOL protocols : Study abiotic degradation (hydrolysis, photolysis) under controlled pH and UV light.

- Biotic transformation assays : Use soil microcosms or activated sludge to track microbial metabolism via LC-MS/MS.

- Partitioning studies : Measure log Kow (octanol-water) and soil sorption coefficients (Kd) .

Q. What strategies address low yield in the acetylimino functionalization step?

- Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance reaction efficiency.

- Protecting groups : Temporarily block reactive sites (e.g., ester groups) with tert-butyldimethylsilyl (TBDMS).

- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .

Data Analysis & Contradiction Resolution

Q. How should conflicting bioactivity data between in vitro and in vivo models be interpreted?

- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic half-life (e.g., using liver microsomes).

- Dose-response recalibration : Adjust concentrations to account for bioavailability differences.

- Pathway analysis : Use transcriptomics (RNA-seq) to identify off-target effects .

Q. What statistical methods are suitable for analyzing dose-dependent cytotoxicity data?

- Nonlinear regression : Fit IC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism).

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).

- Principal component analysis (PCA) : Correlate structural features (e.g., substituent electronegativity) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.